molecular formula C14H13BrClNO B2950333 {[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine CAS No. 1095192-34-9

{[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine

Cat. No.: B2950333
CAS No.: 1095192-34-9
M. Wt: 326.62
InChI Key: VFHGRQVRODJHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine is an organic compound with the molecular formula C14H13BrClNO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with bromine and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine typically involves a multi-step process:

    Bromination: The starting material, 2-(3-chlorophenoxy)phenylmethanol, undergoes bromination using bromine in the presence of a suitable solvent like dichloromethane to yield 4-bromo-2-(3-chlorophenoxy)benzyl bromide.

    Amination: The brominated intermediate is then reacted with methylamine in the presence of a base such as sodium hydroxide to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Oxidation and Reduction: The phenyl rings can participate in oxidation and reduction reactions, although these are less common for this specific compound.

    Coupling Reactions: It can also participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and conditions typically involve a polar aprotic solvent.

    Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a new biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, {[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmacophore. Its structure suggests it might interact with biological targets, making it a candidate for drug development.

Industry

In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action for {[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(3-chlorophenoxy)phenylmethanol: This is a precursor in the synthesis of the target compound.

    4-Bromo-2-(3-chlorophenoxy)benzyl bromide: Another intermediate in the synthesis process.

    Phenylmethanamine: The parent compound, which lacks the bromine and chlorophenoxy substitutions.

Uniqueness

The uniqueness of {[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-[4-bromo-2-(3-chlorophenoxy)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO/c1-17-9-10-5-6-11(15)7-14(10)18-13-4-2-3-12(16)8-13/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHGRQVRODJHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)Br)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.